molecular formula C17H19FN2OS B11350850 2-fluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

2-fluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B11350850
M. Wt: 318.4 g/mol
InChI Key: LUYMJCROEYTLTI-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a synthetic organic compound that features a benzamide core substituted with a fluorine atom, a pyrrolidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps, including the formation of the pyrrolidine and thiophene rings, followed by their attachment to the benzamide core. One common synthetic route involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic conditions.

    Formation of Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Attachment to Benzamide Core: The pyrrolidine and thiophene rings are then attached to the benzamide core through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, potassium carbonate, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-fluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Studies: It is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules with potential biological activity.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide: Lacks the thiophene ring, which may affect its biological activity and chemical properties.

    N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide: Lacks the fluorine atom, which may influence its reactivity and interaction with molecular targets.

    2-fluoro-N-[2-(pyrrolidin-1-yl)-2-(furan-2-yl)ethyl]benzamide: Contains a furan ring instead of a thiophene ring, which may alter its electronic properties and biological activity.

Uniqueness

The presence of both the fluorine atom and the thiophene ring in 2-fluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide makes it unique compared to similar compounds

Properties

Molecular Formula

C17H19FN2OS

Molecular Weight

318.4 g/mol

IUPAC Name

2-fluoro-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C17H19FN2OS/c18-14-7-2-1-6-13(14)17(21)19-12-15(16-8-5-11-22-16)20-9-3-4-10-20/h1-2,5-8,11,15H,3-4,9-10,12H2,(H,19,21)

InChI Key

LUYMJCROEYTLTI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=CC=CC=C2F)C3=CC=CS3

Origin of Product

United States

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